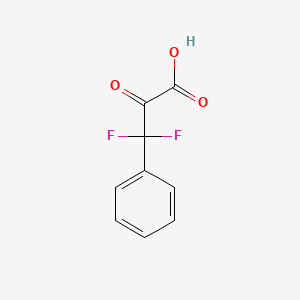![molecular formula C8H4BrLiN2O3S B2791887 Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate CAS No. 1909320-04-2](/img/structure/B2791887.png)
Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound consists of a lithium ion coordinated to a specific organic moiety, which includes a bromothiophene group and an oxadiazole ring[_{{{CITATION{{{_1{lithium(1+) ion 2-3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl ....
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core organic structure1{lithium(1+) ion 2-3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl ...[{{{CITATION{{{_2{The synthesis of triazine thiophene thiophene conjugated porous ...](https://pubs.rsc.org/en/content/articlepdf/2021/ra/d0ra10862f). The reaction conditions often require careful control of temperature, solvent choice, and reaction time to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Large-scale synthesis might also employ continuous flow chemistry techniques to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{lithium(1+) ion 2-3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl ...[{{{CITATION{{{_2{The synthesis of triazine thiophene thiophene conjugated porous ...](https://pubs.rsc.org/en/content/articlepdf/2021/ra/d0ra10862f).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols or amines.
科学的研究の応用
This compound has several applications in scientific research, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may have applications in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound's unique properties can be utilized in material science and other industrial applications.
作用機序
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion plays a crucial role in its biological activity, potentially affecting ion channels, enzymes, or other cellular components. The detailed mechanism may vary depending on the specific application and context in which the compound is used.
類似化合物との比較
When compared to other similar compounds, lithium(1+) ion 2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate stands out due to its unique structure and properties. Similar compounds might include other lithium salts with different organic moieties or different halogenated thiophenes. The uniqueness of this compound lies in its specific combination of the bromothiophene group and the oxadiazole ring, which can impart distinct chemical and biological properties.
List of Similar Compounds
Lithium(1+) ion 2-[3-(5-chlorothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate
Lithium(1+) ion 2-[3-(5-fluorothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate
Lithium(1+) ion 2-[3-(5-iodothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate
特性
IUPAC Name |
lithium;2-[3-(5-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3S.Li/c9-5-2-1-4(15-5)8-10-6(14-11-8)3-7(12)13;/h1-2H,3H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLNMWFJDUCADJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=C(SC(=C1)Br)C2=NOC(=N2)CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrLiN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromophenyl)methyl]-1-(2-methylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2791808.png)
![2-[2-(azepan-1-yl)-2-oxoethyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2791809.png)
![3-[bis(ethylsulfanyl)methyl]-1-methyl-1H-pyrazole](/img/structure/B2791811.png)
![2-[2-(4-chlorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2791813.png)


![3-(4-methoxyphenyl)-7-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinazoline-2,4(1H,3H)-dione](/img/new.no-structure.jpg)





